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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant Phase 3 Program: Technical Support
Center

This technical support center provides detailed information and troubleshooting guidance for
researchers, scientists, and drug development professionals investigating the outcomes of the
Fevipiprant Phase 3 clinical trials.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the failure of the Fevipiprant Phase 3 clinical trials?

Al: The Fevipiprant Phase 3 program, known as VIBRANT, was discontinued primarily due to
a failure to demonstrate statistically significant and clinically relevant efficacy in its primary
endpoints across multiple large-scale trials.[1][2][3] Specifically, the trials did not show a
sufficient improvement in lung function or a reduction in the rate of asthma exacerbations
compared to placebo in the target patient populations.[1][4]

Q2: Which specific Phase 3 trials failed and what were their primary endpoints?

A2: The key trials that failed to meet their primary objectives were the replicate ZEAL-1 and
ZEAL-2 studies, and the replicate LUSTER-1 and LUSTER-2 studies.

e ZEAL-1 and ZEAL-2: These trials evaluated Fevipiprant in patients with moderate,
uncontrolled asthma. The primary endpoint was the change from baseline in pre-dose forced
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expiratory volume in 1 second (FEV1) after 12 weeks of treatment. The studies did not show
a significant improvement in lung function for patients receiving Fevipiprant compared to
placebo.

e LUSTER-1 and LUSTER-2: These trials assessed Fevipiprant in patients with inadequately
controlled moderate-to-severe asthma. The primary endpoint was the reduction of the annual
rate of moderate-to-severe exacerbations over a 52-week period. Pooled analyses showed
that the drug failed to meet the clinically relevant threshold for reducing exacerbation rates
compared to placebo.

Q3: Was Fevipiprant's safety a concern in the Phase 3 trials?

A3: No, safety was not the reason for the program's termination. Across the VIBRANT program,
including the long-term safety study (SPIRIT), Fevipiprant was generally well-tolerated, with a
safety profile comparable to that of the placebo. The decision to halt development was based
on the lack of efficacy.

Q4: What is the mechanism of action for Fevipiprant?

A4: Fevipiprant is an oral, selective antagonist of the prostaglandin D2 receptor 2 (DP2), also
known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
The DP2 receptor is expressed on key inflammatory cells involved in the asthma cascade, such
as eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). By blocking the binding of
its natural ligand, prostaglandin D2 (PGD2), Fevipiprant was intended to inhibit the recruitment
and activation of these inflammatory cells, thereby reducing airway inflammation.

Troubleshooting Guides
My experiment with a DP2 receptor antagonist is not showing the expected anti-inflammatory
effect. What could be the reason?

Based on the Fevipiprant clinical trial outcomes, consider the following possibilities:

» Redundancy in Inflammatory Pathways: The prostaglandin D2 (PGDZ2) / DP2 receptor
pathway is just one of many pathways regulating the inflammatory cascade in asthma. The
lack of efficacy from Fevipiprant suggests that blocking this single pathway may be
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insufficient to produce a clinically meaningful effect in a broad population of patients with
asthma, whose disease is often driven by multiple redundant inflammatory mechanisms.

o Patient Population Heterogeneity: The ZEAL and LUSTER trials enrolled patients with
moderate to severe asthma. Although a subgroup with high eosinophil counts was a primary
focus for the LUSTER trials, even in this population, the effect was not significant enough.
This suggests that the DP2 pathway may not be the dominant driver of disease in all
patients, even those with an eosinophilic phenotype. Your experimental model or cell line
may not be sufficiently dependent on the DP2 pathway.

o Target Engagement vs. Clinical Efficacy: While Phase 2 studies showed that Fevipiprant
could reduce sputum eosinophils, this biomarker modulation did not translate into significant
improvements in clinical endpoints like lung function (FEV1) or exacerbation rates in Phase
3. This highlights a potential disconnect between target engagement at the cellular level and
the ultimate clinical outcome. Ensure your experimental readouts are clinically relevant and
not solely reliant on intermediate biomarkers.

Data Presentation
Table 1: Summary of ZEAL-1 and ZEAL-2 Trial Failures
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Parameter ZEAL-1 ZEAL-2
Efficacy and safety of Efficacy and safety of
Objective Fevipiprant 150 mg daily in Fevipiprant 150 mg daily in

moderate uncontrolled asthma

moderate uncontrolled asthma

Patient Population

662 completers (=12 years old)

685 completers (=12 years old)

Primary Endpoint

Change from baseline in pre-
dose FEV1 at 12 weeks

Change from baseline in pre-
dose FEV1 at 12 weeks

Fevipiprant Result

112 mL improvement from

baseline

126 mL improvement from

baseline

Placebo Result

71 mL improvement from

baseline

157 mL improvement from

baseline

Difference vs. Placebo

+41 mL (95% Cl: -6, 88)

-31 mL (95% Cl: -80, 18)

Statistical Significance (p-

value)

0.088 (Not significant)

0.214 (Not significant)

Conclusion

Fevipiprant did not
demonstrate a significant

improvement in lung function.

Fevipiprant did not
demonstrate a significant

improvement in lung function.

Table 2: Summary of LUSTER-1 and LUSTER-2 Trial
Failures
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Parameter LUSTER-1

LUSTER-2

Efficacy and safety of

Fevipiprant in reducing

Efficacy and safety of

Fevipiprant in reducing

Objective ) ] ) )
exacerbations in severe exacerbations in severe
asthma asthma

Patient Population 894 patients (=12 years old) 877 patients (=12 years old)
Annualised rate of moderate- Annualised rate of moderate-

Primary Endpoint to-severe exacerbations over to-severe exacerbations over

52 weeks

52 weeks

Fevipiprant 450 mg showed a
non-significant rate ratio of
0.78 vs. placebo (95% CI:
0.61-1.01)

Result (Overall Population)

Fevipiprant 450 mg showed a
non-significant rate ratio of
0.76 vs. placebo (95% CI:
0.58-1.00)

Did not meet the clinically
Conclusion relevant threshold for reduction

in exacerbation rate.

Did not meet the clinically
relevant threshold for reduction

in exacerbation rate.

Experimental Protocols

Methodology for LUSTER-1 and LUSTER-2 Trials

o Study Design: The LUSTER studies were replicate, Phase 3, multicenter, randomized,

double-blind, placebo-controlled, parallel-group trials.

o Participants: Patients aged 12 years or older with a diagnosis of severe asthma, uncontrolled

despite being on Global Initiative for Asthma (GINA) Steps 4 or 5 therapy (medium-to-high

dose inhaled corticosteroids plus at least one other controller). A key population for the

primary endpoint analysis had high blood eosinophil counts (=250 cells per pyL).

 Intervention: Patients were randomly assigned to receive Fevipiprant (150 mg or 450 mg) or

a matching placebo, taken orally once daily for 52 weeks as an add-on to their existing

standard-of-care asthma therapy.
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» Primary Efficacy Endpoint: The annualised rate of moderate-to-severe asthma exacerbations

over the 52-week treatment period.

e Secondary Endpoints: Included changes in FEV1, Asthma Control Questionnaire (ACQ)
scores, and Asthma Quiality of Life Questionnaire (AQLQ) scores.
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Caption: Fevipiprant's mechanism of action as a DP2 receptor antagonist.
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Caption: Workflow of the Fevipiprant VIBRANT Phase 3 program and its outcomes.
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Hypothesis

Blocking the DP2 receptor will reduce airway inflammation and improve asthma outcomes,

Phase 2 Finding
Fevipiprant reduced sputum eosinophils.

Did not translate to

Did not translate to

( Phase 3 (ZEAL) Finding ) ( Phase 3 (LUSTER) Finding )
Q\lo significant improvement in lung function (FEV1)) Q\lo significant reduction in exacerbation rates)

Conclusion

DP2 receptor inhibition with Fevipiprant is not an effective therapeutic strategy for the broad population of patients with moderate-to-severe asthmg

Click to download full resolution via product page

Caption: Logical relationship from initial hypothesis to final trial conclusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 4. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate,
phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Reasons for Fevipiprant Phase 3 clinical trial failure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672611#reasons-for-fevipiprant-phase-3-clinical-
trial-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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